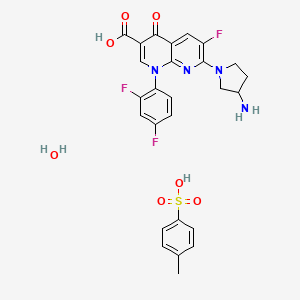

托苏洛沙星甲磺酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Tosufloxacin tosilate is a third-generation fluoroquinolone antibiotic known for its broad-spectrum antibacterial activity. It is particularly effective against Gram-positive bacteria, chlamydia, and anaerobic bacteria. This compound is widely used in Japan as an antibacterial agent for pediatric use due to its high efficacy and safety profile .

科学研究应用

Tosufloxacin tosilate has a wide range of scientific research applications:

Chemistry: It is used in the study of quinolone antibiotics and their chemical properties.

Biology: Research on its effects on bacterial DNA gyrase and topoisomerase IV provides insights into bacterial replication and repair mechanisms.

Medicine: Tosufloxacin tosilate is used to treat various bacterial infections, particularly in pediatric patients.

作用机制

Target of Action

Tosufloxacin tosilate, a new quinolone, primarily targets bacterial DNA gyrase and topoisomerase IV . These enzymes are essential for bacterial DNA replication, transcription, repair, and recombination. By inhibiting these targets, tosufloxacin tosilate disrupts bacterial DNA processes, leading to bacterial death .

Mode of Action

Tosufloxacin tosilate binds to the A subunit of DNA gyrase and topoisomerase IV, inhibiting the resealing activity of these enzymes. This action introduces double-strand breaks in the DNA, preventing the bacteria from replicating and transcribing DNA .

Biochemical Pathways

As a fluoroquinolone, it is known to interfere with the dna synthesis pathway in bacteria by inhibiting dna gyrase and topoisomerase iv .

Pharmacokinetics

The absorption, distribution, metabolism, and excretion (ADME) properties of tosufloxacin tosilate need further investigation .

Result of Action

Tosufloxacin tosilate’s antibacterial action results in the death of susceptible bacteria, effectively treating various infections such as skin, respiratory, urinary, gynecologic, ophthalmologic, otolaryngologic, and dental infections . Its administration can also lead to changes in gut microbiota, potentially affecting growth rate and neurobehavior .

Action Environment

The action of tosufloxacin tosilate can be influenced by various environmental factors. For instance, the pH of the environment can affect the drug’s solubility and absorption. Additionally, the presence of other medications can impact its efficacy due to potential drug-drug interactions . More research is needed to fully understand how environmental factors influence the action, efficacy, and stability of tosufloxacin tosilate.

生化分析

Biochemical Properties

Tosufloxacin tosilate interacts with bacterial DNA gyrase and topoisomerase IV . These enzymes are essential for bacterial DNA replication, transcription, repair, and recombination. The interaction between Tosufloxacin tosilate and these enzymes inhibits their function, leading to the death of the bacteria .

Cellular Effects

Tosufloxacin tosilate has a broad-spectrum antibacterial activity against both gram-positive and gram-negative bacteria . It affects various types of cells and cellular processes. For instance, it influences cell function by disrupting DNA replication, which in turn affects cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of Tosufloxacin tosilate involves binding to bacterial DNA gyrase and topoisomerase IV . This binding inhibits the enzymes, preventing DNA supercoiling and transcription, leading to DNA degradation and ultimately, bacterial cell death .

Temporal Effects in Laboratory Settings

In laboratory settings, Tosufloxacin tosilate has shown to have long-term effects on the growth rate, neurobehavior, and gut microbiota in mice . These effects were not observed to be long-term .

Dosage Effects in Animal Models

In animal models, Tosufloxacin tosilate was administered via drinking water at a dose of up to 300 mg/kg for two consecutive weeks during the developmental period . This administration resulted in increased body weights without any long-term effects .

Subcellular Localization

As a fluoroquinolone antibiotic, it is known to act within the bacterial cell, specifically targeting the bacterial enzymes DNA gyrase and topoisomerase IV .

准备方法

Synthetic Routes and Reaction Conditions

Tosufloxacin tosilate can be synthesized through various methods. One common approach involves the preparation of tosufloxacin and its subsequent conversion to the tosylate salt. The synthesis typically involves the following steps:

Formation of the quinolone core: This involves the cyclization of a suitable precursor to form the quinolone nucleus.

Introduction of substituents: Functional groups such as fluorine atoms and an amino group are introduced to the quinolone core.

Formation of the tosylate salt: Tosufloxacin is reacted with p-toluenesulfonic acid to form the tosylate salt.

Industrial Production Methods

Industrial production of tosufloxacin tosilate often employs solution-enhanced dispersion with supercritical carbon dioxide (SEDS) to improve the solubility and bioavailability of the compound. This method involves dissolving tosufloxacin in a suitable solvent and then dispersing it in supercritical carbon dioxide to form fine particles .

化学反应分析

Types of Reactions

Tosufloxacin tosilate undergoes various chemical reactions, including:

Oxidation: Tosufloxacin can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be used to modify the functional groups on the quinolone core.

Substitution: Tosufloxacin can undergo substitution reactions where functional groups on the quinolone core are replaced with other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Substitution reactions often involve reagents like halogens and nucleophiles.

Major Products Formed

The major products formed from these reactions include various derivatives of tosufloxacin with modified functional groups, which can have different antibacterial properties .

相似化合物的比较

Similar Compounds

- Levofloxacin

- Ciprofloxacin

- Sparfloxacin

Comparison

Tosufloxacin tosilate is unique among fluoroquinolones due to its high efficacy against Gram-positive bacteria and its broad-spectrum activity. It also has a longer post-antibiotic effect compared to other quinolones, making it particularly effective in treating persistent bacterial infections .

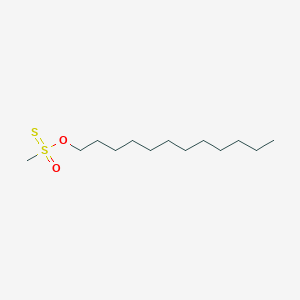

属性

CAS 编号 |

107097-79-0 |

|---|---|

分子式 |

C19H17F3N4O4 |

分子量 |

422.4 g/mol |

IUPAC 名称 |

7-(3-aminopyrrolidin-1-yl)-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid;hydrate |

InChI |

InChI=1S/C19H15F3N4O3.H2O/c20-9-1-2-15(13(21)5-9)26-8-12(19(28)29)16(27)11-6-14(22)18(24-17(11)26)25-4-3-10(23)7-25;/h1-2,5-6,8,10H,3-4,7,23H2,(H,28,29);1H2 |

InChI 键 |

FCHGAGZTPICOSW-UHFFFAOYSA-N |

SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.C1CN(CC1N)C2=C(C=C3C(=O)C(=CN(C3=N2)C4=C(C=C(C=C4)F)F)C(=O)O)F.O |

规范 SMILES |

C1CN(CC1N)C2=C(C=C3C(=O)C(=CN(C3=N2)C4=C(C=C(C=C4)F)F)C(=O)O)F.O |

产品来源 |

United States |

Q1: What is the mechanism of action of tosufloxacin tosilate?

A1: Tosufloxacin tosilate, like other quinolones, exerts its antibacterial effect by inhibiting bacterial DNA gyrase and topoisomerase IV []. These enzymes are essential for bacterial DNA replication and transcription, and their inhibition leads to bacterial cell death.

Q2: Does tosufloxacin tosilate affect human cells?

A2: While tosufloxacin tosilate primarily targets bacterial enzymes, it's important to note that it can interact with human cells, potentially leading to adverse effects []. Further research is being conducted to fully understand these interactions.

Q3: What is the molecular formula and weight of tosufloxacin tosilate?

A3: Unfortunately, the provided research papers do not explicitly state the molecular formula and weight of tosufloxacin tosilate.

Q4: Is there any spectroscopic data available for tosufloxacin tosilate?

A4: The research papers provided do not delve into detailed spectroscopic characterization of tosufloxacin tosilate.

Q5: What is known about the stability of tosufloxacin tosilate?

A5: Research suggests that tosufloxacin tosilate exhibits good stability in various formulations [, ]. Studies have focused on developing formulations like dispersible tablets to enhance its stability and dissolution properties [].

Q6: How is tosufloxacin tosilate absorbed and distributed in the body?

A6: Tosufloxacin tosilate demonstrates good oral absorption [, ]. It is widely distributed in various tissues, including bile [] and salivary glands [], indicating its potential for treating infections in these areas.

Q7: How is tosufloxacin tosilate metabolized and excreted?

A7: Specific details about the metabolism and excretion pathways of tosufloxacin tosilate are not extensively covered in the provided research papers. Further investigation is needed to elucidate these processes.

Q8: How does the concentration of tosufloxacin tosilate in different tissues relate to its efficacy?

A8: Research has explored the relationship between tosufloxacin tosilate concentration and its efficacy. For instance, studies in rabbits examined the drug's ocular tissue penetration and calculated the maximum aqueous concentration (AQCmax) to understand its effectiveness in treating ocular infections [, ].

Q9: What types of bacterial infections has tosufloxacin tosilate been studied for?

A9: Tosufloxacin tosilate has been investigated for its efficacy against various bacterial infections, including respiratory infections [, , , , ], urinary tract infections [], oral infections [, , , ], acute otitis media [], and Salmonella enteritis [].

Q10: What is the evidence for the efficacy of tosufloxacin tosilate in treating these infections?

A10: Several clinical trials have demonstrated the efficacy of tosufloxacin tosilate in treating various bacterial infections. For example, it has shown promising results in treating acute otitis media in children [], pneumonia [, ], and oral infections [].

Q11: Are there any known resistance mechanisms to tosufloxacin tosilate?

A11: While the provided research papers do not extensively discuss resistance mechanisms specific to tosufloxacin tosilate, it is known that bacteria can develop resistance to quinolones through mutations in the genes encoding DNA gyrase and topoisomerase IV [].

Q12: Have there been any studies on targeted delivery of tosufloxacin tosilate?

A12: The provided research papers do not delve into specific drug delivery and targeting strategies for tosufloxacin tosilate.

Q13: What analytical methods are used to characterize and quantify tosufloxacin tosilate?

A15: High-performance liquid chromatography is a commonly employed analytical technique for quantifying tosufloxacin tosilate concentrations in various biological samples [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-acetamido-2-[[5-acetamido-6-[(2S)-2-acetamido-2-carboxyethoxy]-3,4-dihydroxyoxan-2-yl]methoxy]-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid](/img/structure/B1139652.png)